

Synthetic Routes to Functionalized Quinoline Motifs: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and modern synthetic routes to functionalized quinoline motifs, a critical scaffold in medicinal chemistry and materials science. It includes detailed experimental protocols for key reactions, comparative quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

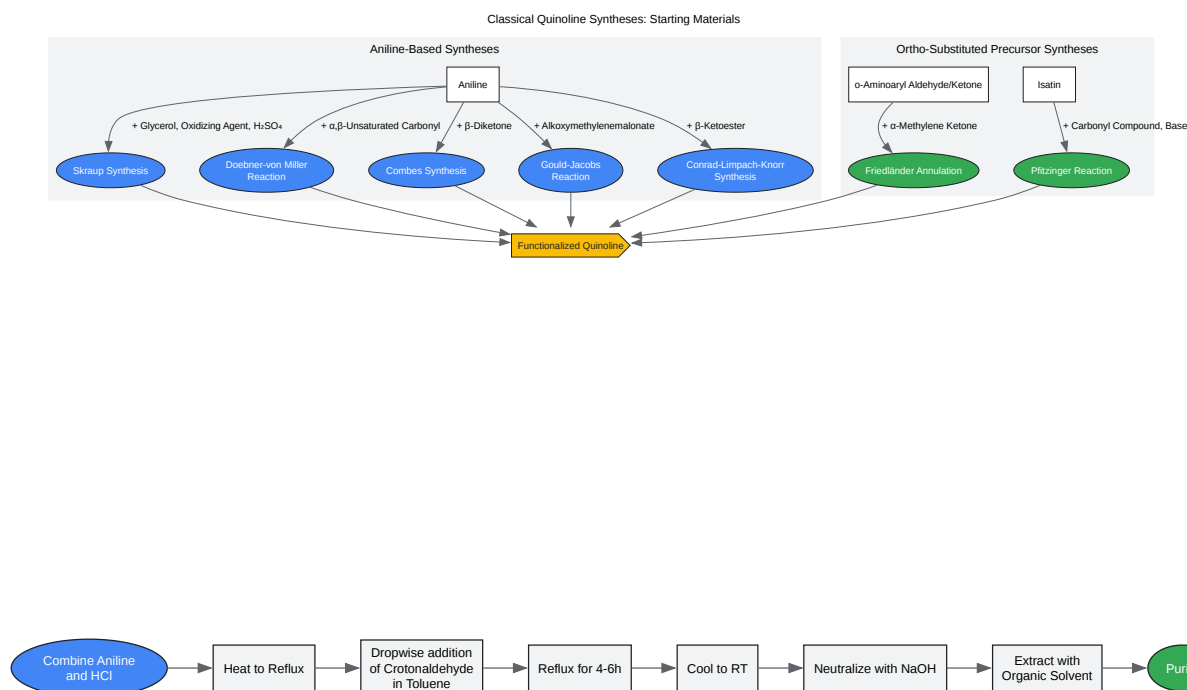
The quinoline ring system is a privileged heterocyclic scaffold due to its prevalence in a vast array of biologically active compounds and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This document outlines several classical and widely-used synthetic strategies for accessing functionalized quinolines, providing researchers with the necessary information to select and implement the most suitable method for their specific target molecules.

Classical Synthetic Routes to Quinolines

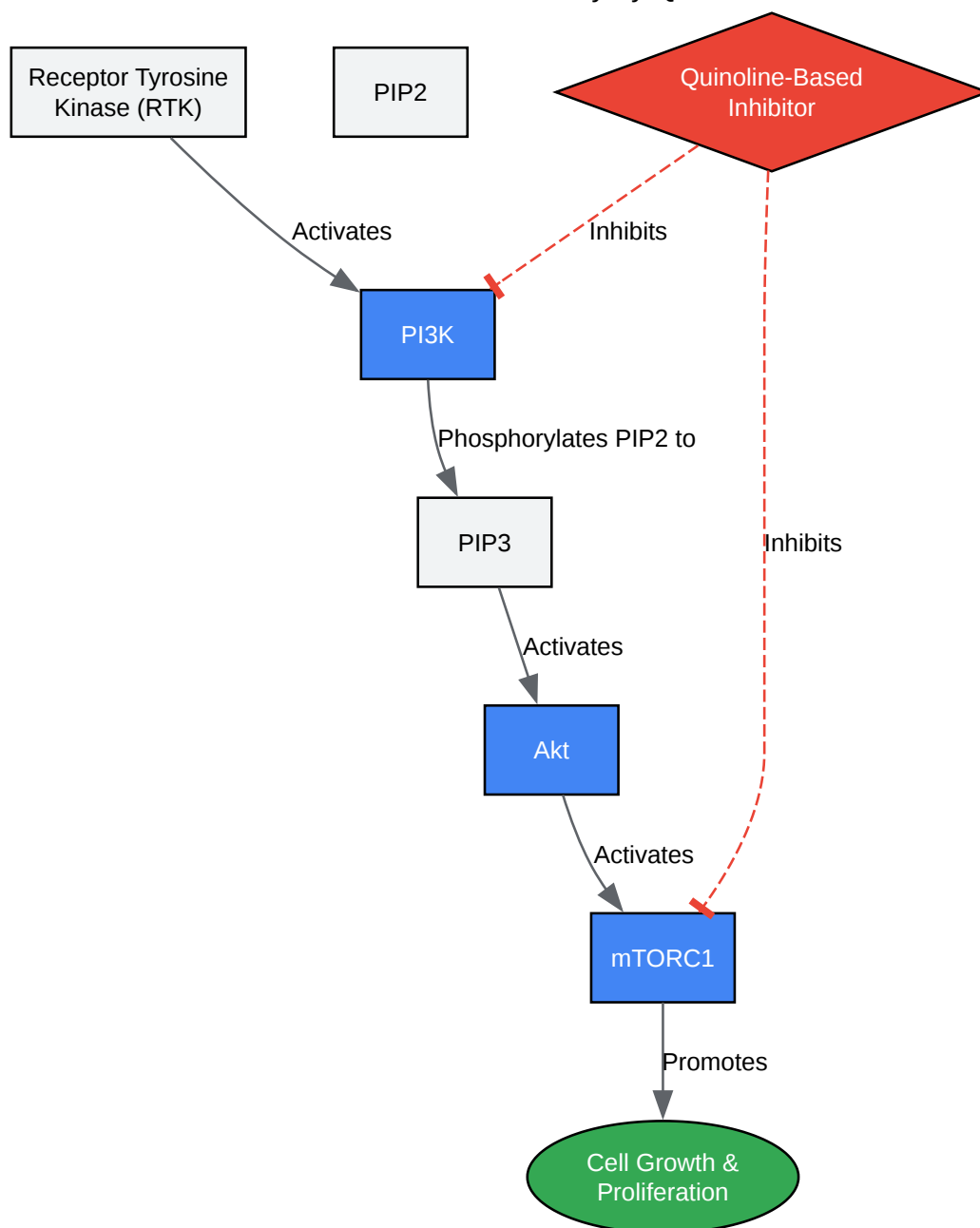
Several named reactions have become the cornerstones of quinoline synthesis. These methods, developed over a century ago, are still widely employed due to their reliability and broad substrate scope.

Overview of Key Synthetic Strategies

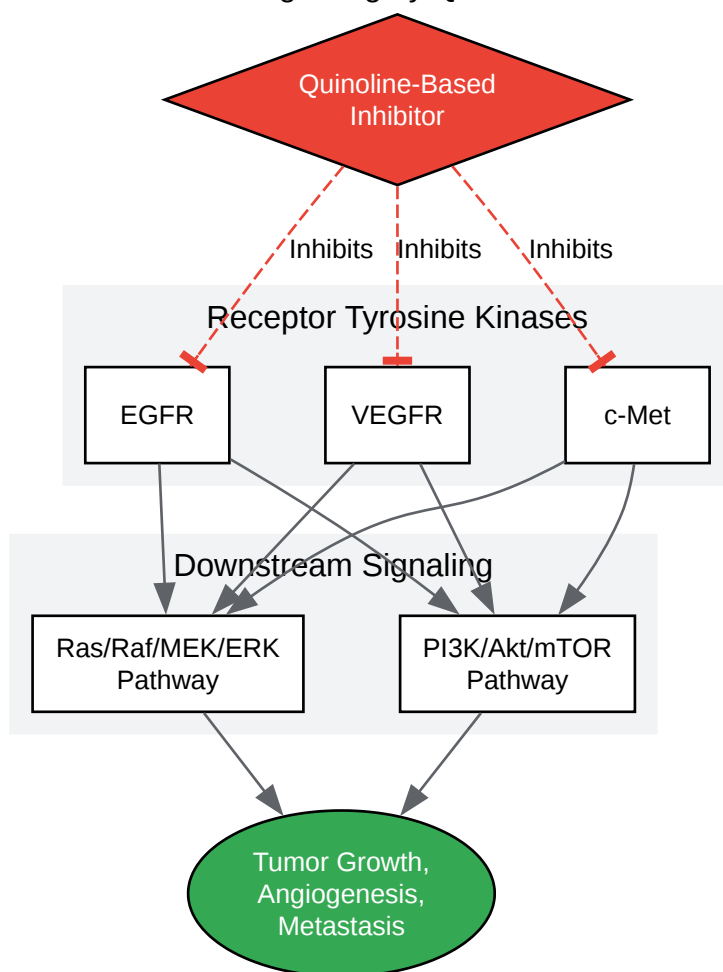
The following diagram provides a high-level overview of the classical synthetic routes to the quinoline core, highlighting the primary starting materials for each named reaction.



Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives



Inhibition of RTK Signaling by Quinoline Derivatives



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